REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[CH:9][C:8](SC)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:13]([O-])(O)=O.[Na+].O[O:19][S:20]([O-:22])=O.[K+].[O-]S([O-])(=S)=O.[Na+].[Na+].Cl>[OH-].[Na+].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:20]([CH3:13])(=[O:22])=[O:19])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2,3.4,5.6.7,9.10|
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Name
|
|
Quantity
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6.05 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)O)C=C(C=C1)SC
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Name
|
|
Quantity
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20 g
|
Type
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reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
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24 g
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Type
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reactant
|
Smiles
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OOS(=O)[O-].[K+]
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Name
|
|
Quantity
|
75 mL
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Type
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solvent
|
Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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90 mL
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Type
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solvent
|
Smiles
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C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
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Name
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Na2S2O3
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Quantity
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100 mL
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Type
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reactant
|
Smiles
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[O-]S(=O)(=S)[O-].[Na+].[Na+]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The white solid was filtered
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Type
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WASH
|
Details
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washed with water
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Type
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CUSTOM
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Details
|
dried in vacuum at 70° C
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |